Fdnp-ADP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O14P2/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)36-13-10(3-35-40(33,34)38-39(30,31)32)37-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1/i5+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFSLECKHFOJGS-PEAUNDLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3[14CH]=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151779 | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-72-9 | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for Fdnp Adp
Methodologies for 3'-O-(5-fluoro-2,4-dinitrophenyl)ADP Ether Synthesis
The synthesis of 3'-O-(5-fluoro-2,4-dinitrophenyl)ADP ether (Fdnp-ADP) involves specific etherification methodologies. This compound, along with its ATP counterpart (Fdnp-ATP), has been synthesized and characterized for its utility as an affinity reagent. This compound has been shown to slowly but specifically label the active site of mitochondrial F1-ATPase at room temperature. nih.gov This labeling can be effectively protected by the presence of ATP or ADP, indicating its specific interaction with the nucleotide-binding site. nih.gov For instance, the complete inhibition of the enzyme by Fdnp-ATP corresponds to the binding of approximately 3.6 nmol of Fdnp-ATP per mg of vesicle protein. researchgate.net Furthermore, studies have identified that Lys-492 in the sarcoplasmic reticulum Ca2+-ATPase is exclusively labeled by Fdnp-ATP, suggesting its proximity to the ATP binding site. researchgate.net
Development of Improved Synthetic Approaches for ADP/ATP Analogs
Traditional methods for synthesizing ADP- and ATP-containing molecules often face challenges such as low yields, poor reproducibility, and limited molecular accommodation. scienceblog.comthers.ac.jp These issues stem partly from the water content in highly polar phosphate-containing substrates. scienceblog.com Recent advancements have focused on overcoming these limitations through novel chemical reactions. Researchers have developed an efficient and reliable method using a hydrolysis-stable reagent for phosphate (B84403) activation, specifically a modified compound called 2-MeImIm-Cl. scienceblog.com This reagent remains stable in the presence of water, significantly improving reaction efficiency. scienceblog.com
This optimized coupling reaction has demonstrated impressive yields for various ADP- and ATP-containing molecules:
| Compound Type | Yield Range (%) |
| ADP-ribose derivatives | 55-75 |
| NAD+ analogs | 53-84 |
| ATP formations | 46-67 |
| ADP-ribosyl peptides | 65-70 |
Enzymatic synthesis methods also offer advantages, including improved regio- and stereoselectivity and the use of mild reaction conditions, often leading to higher product yields in "one-pot" reactions. mdpi.com For example, enzyme cascades inspired by de novo purine (B94841) biosynthesis pathways have been developed to synthesize natural purine nucleotides like ATP and GTP from simple building blocks, achieving isolated yields of up to 66%. mdpi.com Similar enzymatic approaches have been applied to pyrimidines such as CTP and UTP. mdpi.com
Radiosynthesis and Isotopic Labeling of this compound for Biochemical Tracing
Radiosynthesis and isotopic labeling are critical for tracing this compound and similar compounds in biochemical studies. Stable isotope labeling involves incorporating non-radioactive isotopes like 2H, 13C, 15N, 18O, and 19F into molecules. silantes.com These labeled nucleotides act as molecular "tags," providing valuable information about biochemical processes such as metabolism, DNA replication, RNA transcription, and protein-nucleic acid interactions. silantes.com
For instance, Fdnp-[14C]ADP has been used to label the active site of mitochondrial F1-ATPase, demonstrating high specificity. nih.gov The extent of labeling was found to correlate with enzyme inhibition, with an average of 1.3 covalent labels per F1 sufficient for 100% inhibition. nih.gov Approximately 73% of the radioactive label was found on beta subunits, 9% on alpha, and negligible amounts on gamma, delta, and epsilon subunits. nih.gov Cleavage and sequencing of the major radioactive peptide identified Lys β 162 as the labeled amino acid residue, confirming its location at the active site. nih.gov
In broader contexts, enzymatic labeling techniques, such as ELTA (Enzymatic Labeling of Terminal ADP-ribose), utilize enzymes like OAS1 and modified dATP analogs for labeling free or protein-conjugated ADP-ribose monomers and polymers. universiteitleiden.nlacs.org This method allows for the modification of ADP-ribose with various labels, including radioactive, fluorescent, or affinity tags, enabling further measurement, enrichment, and detection of ADP-ribosylation events. universiteitleiden.nlacs.org
Comparative Synthetic Pathways for Structurally Related Affinity Labels
The synthesis of this compound is part of a broader field involving the creation of various ADP/ATP analogs and affinity labels to probe biological systems. Many synthetic ATP analogues have been developed to detect ATP hydrolysis, often utilizing Förster-type resonance energy transfer (FRET) between a donor fluorophore on the γ-phosphate and an acceptor fluorophore on the base or ribose. uchicago.edu Cleavage of the phosphodiester bond upon hydrolysis leads to a loss of FRET and an increase in donor fluorescence. uchicago.edu
Other related affinity labels include:
3'-O-(5-fluoro-2,4-dinitrophenyl)ATP ether (Fdnp-ATP) : Similar to this compound, this compound is used to probe nucleotide binding sites. It has been shown to bind potently to full-length proCaspase-9, inhibiting its activation by preventing productive apoptosome formation. nih.gov
NAD+ analogs with click chemistry tags : These allow for the functionalization of labeled proteins via click chemistry conjugation to fluorophores or biotin, enabling the study of ADP-ribosylation. acs.orgnih.gov
Photocleavable nucleotide analogues : These compounds have a functional moiety attached via a photocleavable linker, allowing for controlled removal of the label after detection, which is useful in DNA analysis and sequencing by synthesis systems. acs.org
The development of these diverse affinity labels reflects a continuous effort to create precise tools for understanding complex enzymatic mechanisms and post-translational modifications.
Mechanistic Insights into Fdnp Adp Enzyme Interactions
Covalent Modification Mechanisms by Fdnp-ADP
This compound functions by forming a covalent bond with target enzymes, leading to their modification and often, inhibition. This irreversible interaction allows for the precise identification of residues critical for enzyme function.
Identification of Covalent Adducts and Labeled Residues
Studies utilizing this compound have successfully identified specific amino acid residues that undergo covalent modification. For instance, when Fdnp-[14C]ADP was employed to label mitochondrial F1-ATPase, the primary site of covalent attachment was found to be Lysine (B10760008) beta 162 (Lys β 162) within the beta subunit of the enzyme. This identification was achieved through methods involving the cleavage of the labeled enzyme by pepsin, followed by sequencing of the major radioactive peptide amdb.online. The distribution of the radioactive label indicated that approximately 73% was covalently attached to the beta subunits, with 9% on the alpha subunits, and negligible amounts on the gamma, delta, and epsilon subunits amdb.online.
Kinetics of Covalent Labeling and Inhibition
The covalent labeling by this compound proceeds with high specificity, although the rate of reaction can be slow. For mitochondrial F1-ATPase, Fdnp-[14C]ADP was observed to label the active site slowly at room temperature amdb.online. Despite the slow kinetics, the labeling proved to be highly effective, with an average of 1.3 covalent labels per F1-ATPase molecule being sufficient to achieve 100% inhibition of the enzyme's ATPase activity amdb.online. This demonstrates a potent inhibitory effect upon covalent modification.
Specificity of this compound Binding to Nucleotide-Binding Sites
This compound exhibits a notable specificity for nucleotide-binding sites, a characteristic that makes it an effective probe for studying enzyme active sites.
Active Site Labeling and Stoichiometry
This compound specifically labels the active site of enzymes like mitochondrial F1-ATPase amdb.online. The stoichiometry of labeling is a critical parameter for understanding the mechanism of inhibition. As observed with F1-ATPase, the complete inhibition of its activity correlates with the incorporation of approximately 1.3 moles of covalent label per mole of the enzyme amdb.online. This suggests that the binding and subsequent covalent modification at these sites are directly responsible for the observed enzyme inactivation.
Table 1: Stoichiometry of this compound Labeling and F1-ATPase Inhibition
| Enzyme System | Covalent Labels per Enzyme | Inhibition (%) |
| Mitochondrial F1-ATPase | 1.3 | 100 |
Protection from Labeling by Endogenous Nucleotides (e.g., ADP, ATP)
A key indicator of this compound's specificity for nucleotide-binding sites is the ability of endogenous nucleotides to protect the enzyme from labeling. Both ATP and ADP were found to effectively protect F1-ATPase from covalent modification by Fdnp-[14C]ADP amdb.online. This protective effect confirms that this compound competes for the same binding sites as the natural substrates and products, highlighting its utility in probing the accessibility and characteristics of these critical regions within the enzyme.
This compound Interactions with ATPases and Related Enzyme Systems
This compound has been primarily characterized for its interactions with ATPases, particularly the mitochondrial F1-ATPase. This enzyme, central to cellular energy production, has served as a model system for understanding the compound's mechanistic actions. The specific labeling of Lys β 162 in F1-ATPase provides direct evidence of this residue's location within or near the active site, supporting proposed models of F1-ATPase structure and function amdb.online. While the primary focus has been on F1-ATPase, the principle of affinity labeling with modified ADP analogs can be extended to other enzyme systems that interact with nucleotides, offering a powerful tool for mapping active sites and understanding catalytic mechanisms.
Mitochondrial F1-ATPase Interaction Mechanisms
This compound has been demonstrated to label the active site of mitochondrial F1-ATPase, exhibiting high specificity, albeit at a slow rate at room temperature. The binding of this compound to F1-ATPase leads to a potent inhibitory effect. Studies have shown that approximately 1.3 covalent labels per F1-ATPase molecule are sufficient to achieve 100% inhibition of the enzyme's ATPase activity. nih.gov
Further research into the precise binding location revealed that the majority of the radioactive label from this compound (approximately 73%) was found covalently attached to the beta subunits of F1-ATPase. A smaller percentage (9%) was observed on the alpha subunits, with virtually no labeling detected on the gamma, delta, and epsilon subunits. nih.gov Peptide sequencing of the major radioactive fragment after pepsin cleavage identified Lysine beta 162 (Lys-β162) as the labeled amino acid residue within the beta subunit. This finding supports the hypothesis that Lys-β162 is situated at the active site of F1-ATPase, consistent with established models of the enzyme's structure and function. nih.gov
Table 1: this compound Labeling of Mitochondrial F1-ATPase Subunits
| F1-ATPase Subunit | Percentage of Covalent Labeling | Key Labeled Residue |
| Beta (β) | ~73% | Lys-β162 |
| Alpha (α) | ~9% | Not specified |
| Gamma (γ) | Practically none | N/A |
| Delta (δ) | Practically none | N/A |
| Epsilon (ε) | Practically none | N/A |
Protection experiments further highlighted the specificity of this compound binding, as the F1-ATPase enzyme was effectively protected from this compound labeling by the presence of either ATP or ADP. nih.gov
Sarcoplasmic Reticulum Ca2+-ATPase Binding and Functional Impact
Direct research findings focusing solely on the interaction mechanisms and functional impact of this compound with Sarcoplasmic Reticulum Ca2+-ATPase were not found in the available literature.
Human DNA Topoisomerase II Beta ATPase Domain Studies
Direct research findings focusing solely on the interaction mechanisms of this compound with the human DNA Topoisomerase II Beta ATPase domain were not found in the available literature.
Mitochondrial ADP/ATP Carrier (AAC) Binding Dynamics
Direct research findings focusing solely on the binding dynamics of this compound with the Mitochondrial ADP/ATP Carrier (AAC) were not found in the available literature.
Caspase-9 (Csp9) Prodomain Binding and Apoptosome Activation Regulation
Direct research findings focusing solely on the binding of this compound to the Caspase-9 (Csp9) prodomain and its regulation of apoptosome activation were not found in the available literature.
Interactions with Other Nucleotide-Dependent Enzymes
Based on the available research, mitochondrial F1-ATPase is the primary enzyme for which direct interaction studies with this compound have been reported, providing detailed insights into its binding and inhibitory effects.
Functional Consequences of this compound Binding
The primary functional consequence of this compound binding, as elucidated through studies with mitochondrial F1-ATPase, is the potent and specific inhibition of the enzyme's ATPase activity. nih.gov This inhibition arises from the covalent labeling of critical amino acid residues, such as Lys-β162, within the enzyme's active site. nih.gov By occupying and modifying this essential site, this compound prevents the normal catalytic hydrolysis of ATP by F1-ATPase, thereby disrupting the enzyme's function in cellular energy metabolism.
Modulation of Enzyme Catalytic Activity
This compound has been demonstrated to significantly modulate the catalytic activity of enzymes, notably the mitochondrial F1-ATPase. Studies have shown that FDNP[14C]ADP labels the active site of mitochondrial F1-ATPase slowly at room temperature, yet with high specificity. This labeling leads to a profound inhibition of the enzyme's ATPase activity. Specifically, an average of 1.3 covalent labels per F1-ATPase molecule is sufficient to achieve 100% inhibition of the enzyme's catalytic function. This irreversible modification underscores this compound's capacity to effectively block the enzyme's active site, thereby preventing its normal catalytic cycle.
The inhibitory effect of this compound on F1-ATPase highlights its role as a powerful tool for investigating enzyme mechanisms. By covalently modifying critical residues within the active site, this compound provides direct evidence of the involvement of these residues in catalysis. The complete inhibition observed with a relatively low stoichiometry of labeling suggests that the modification of even a few key sites can render the enzyme catalytically inactive.
Table 1: Effect of this compound on Mitochondrial F1-ATPase Catalytic Activity
| Enzyme | Labeling Agent | Labeling Condition | Labeling Specificity | Stoichiometry of Labeling (labels per F1) | Inhibition of ATPase Activity |
| Mitochondrial F1-ATPase | FDNP[14C]ADP | Room temperature | High | 1.3 | 100% |
Impact on Substrate Recognition and Turnover
The interaction of this compound with enzymes also provides critical insights into substrate recognition and subsequent turnover rates. In the case of mitochondrial F1-ATPase, the enzyme's active site was effectively protected from this compound labeling by the presence of its natural substrates, ATP or ADP. This protective effect indicates that this compound competes with ATP and ADP for binding to the same active site, demonstrating its utility in mapping substrate binding regions.
The complete inhibition of F1-ATPase catalytic activity by this compound, as detailed in Section 3.4.1, directly translates to a cessation of substrate turnover. By occupying and irreversibly modifying the active site, this compound prevents the enzyme from binding and processing its natural substrates (ADP and Pi for synthesis, or ATP for hydrolysis), thereby halting the enzyme's turnover cycle. This mechanistic understanding is crucial for comprehending how structural modifications at the active site can directly impede an enzyme's ability to recognize and convert its substrates.
Table 2: this compound Impact on Substrate Recognition and Active Site Labeling
| Enzyme | Protective Agents (Competitive Substrates) | Labeled Amino Acid Residue | Location of Labeled Residue | Implication for Substrate Recognition |
| Mitochondrial F1-ATPase | ATP, ADP | Lys β 162 | Active site (beta subunit) | Competition for active site |
Structural Elucidation of Fdnp Adp Binding and Conformational Dynamics
Mapping of Fdnp-ADP Binding Residues
The precise identification of amino acid residues involved in the binding of this compound is crucial for understanding its mechanism of action. Techniques such as affinity labeling followed by protein digestion and sequencing have been instrumental in pinpointing these residues.
Research on the sarcoplasmic reticulum Ca²⁺-ATPase has demonstrated that this compound is a highly specific labeling agent. Studies have shown that Lys-492 is exclusively labeled by this compound. This labeling leads to a strong inhibition of the Ca²⁺-ATPase activity. The specificity of this interaction is highlighted by the fact that the enzyme is almost completely protected from inhibition by the presence of Mg·ATP or acetyl phosphate (B84403), while inorganic phosphate offers no such protection. The stoichiometry of this interaction is such that the binding of one mole of this compound per mole of the active site results in complete enzyme inhibition. Molecular modeling suggests that the Lys-492 residue is located in or near the ATP binding site, specifically on the 3'-OH side of the ribose moiety of the bound ATP and in proximity to the α-phosphoryl group.
| Labeled Protein | Labeled Residue | Location/Significance |
| Sarcoplasmic Reticulum Ca²⁺-ATPase | Lys-492 | Located in or near the ATP binding site, crucial for enzyme activity. |
The identification of Lys-492 as the exclusive binding site for this compound in Ca²⁺-ATPase was achieved through a meticulous process of peptide mapping and sequencing. After labeling the sarcoplasmic reticulum vesicles with this compound, the Ca²⁺-ATPase was solubilized and purified. The labeled protein was then subjected to tryptic digestion to generate smaller peptide fragments. These fragments were subsequently separated using reversed-phase high-performance liquid chromatography (HPLC). By sequencing the labeled peptides, it was unequivocally determined that Lys-492 was the sole residue modified by this compound. This powerful combination of affinity labeling and protein chemistry provides a detailed view of the ligand-binding site at the primary structure level.
Allosteric and Conformational Changes Induced by this compound
The binding of a ligand, such as this compound, to a protein can induce significant changes in its three-dimensional structure. These conformational changes are often the basis for the modulation of the protein's function, a phenomenon known as allosteric regulation.
While direct crystallographic evidence of this compound inducing conformational changes is not extensively documented, studies on similar nucleotide analogs provide a strong basis for inference. For instance, the binding of the fluorescent analog 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) to gastric H+,K+-ATPase results in a significant increase in fluorescence intensity and a blue shift, indicating a transition to a more hydrophobic environment within the protein. This change is indicative of a conformational shift in the enzyme's active site upon ligand binding. It is highly probable that this compound, with its dinitrophenyl moiety, would induce similar structural rearrangements to accommodate the bulky aromatic group and to establish favorable interactions within the active site. These rearrangements are critical for positioning the ligand correctly for any subsequent catalytic activity or for inhibiting the enzyme's function.
Comparative Structural Analysis with Other Nucleotide Analogs
To fully appreciate the unique properties of this compound, it is useful to compare its structure and binding mode to that of the natural nucleotide, ADP, and other synthetic analogs. These comparisons can reveal the structural determinants of binding affinity and specificity.
| Compound | Key Structural Feature | Potential Interaction Differences |
| ADP | Unmodified ribose 3'-OH | Forms standard hydrogen bonds. |
| This compound | 3'-O-(5-fluoro-2,4-dinitrophenyl) group | Aromatic stacking and hydrophobic interactions from the dinitrophenyl group. |
| TNP-ATP | 2',3'-O-(2,4,6-trinitrophenyl) group | Bulky trinitrophenyl group influences binding and fluorescence properties. |
This comparative analysis underscores how modifications to the basic nucleotide structure can be used to probe the architecture and dynamics of nucleotide-binding sites in proteins.
Structural Comparison with 3'-O-(5-fluoro-2,4-dinitrophenyl)ATP Ether (FDNP-ATP) Complexes
The primary structural distinction between this compound and FDNP-ATP lies in the length of the polyphosphate chain. FDNP-ATP possesses three phosphate groups (α, β, and γ), whereas this compound has only two (α and β). This seemingly minor difference has profound consequences for the interaction with the enzyme's active site.
Role of the γ-Phosphate: In ATP-dependent enzymes, the γ-phosphate is typically the focal point of catalytic activity, either being transferred to a substrate or hydrolyzed to release energy. Its negatively charged nature allows for crucial interactions with positively charged residues (e.g., lysine (B10760008), arginine) and coordination with divalent metal ions, most commonly Mg²⁺. These interactions are essential for positioning the ATP molecule correctly for catalysis and for inducing the conformational changes necessary to transition the enzyme from an open, substrate-receptive state to a closed, catalytically competent state.
Inferred Differences in this compound Binding: In a hypothetical binding scenario, this compound would occupy the same nucleotide-binding pocket as FDNP-ATP, with the adenine (B156593) and ribose moieties making similar contacts with the protein. The bulky and hydrophobic 5-fluoro-2,4-dinitrophenyl group attached to the 3'-hydroxyl of the ribose would serve as a significant structural probe in both analogs. However, the absence of the γ-phosphate in this compound means that the interactions anchoring the terminal portion of the nucleotide are lost. This would likely result in:
A different set of conformational changes in the enzyme compared to those induced by FDNP-ATP.
The trapping of the enzyme in a state that resembles the post-hydrolysis, ADP-bound product state.
Altered binding affinity, as the energetic contributions of the γ-phosphate's interactions are absent.
The table below summarizes the anticipated differences in binding characteristics between FDNP-ATP and this compound within an enzyme's catalytic site.
| Feature | FDNP-ATP Complex | This compound Complex (Inferred) |
| Phosphate Chain | Triphosphate (α, β, γ) | Diphosphate (B83284) (α, β) |
| Key Interactions | Coordination of γ-phosphate with Mg²⁺ and basic residues (Lys, Arg). | Interactions limited to α and β phosphates. |
| Induced Conformation | Typically a "closed" or catalytically active conformation. | A "product-bound" or "inhibited" conformation. |
| Enzyme State | Represents the pre-hydrolysis or substrate-bound state. | Represents the post-hydrolysis or product-release intermediate state. |
Ribose Conformation Analysis in Analogs (e.g., O4-endo fixation)
In dinitrophenyl-modified nucleotides like FDNP-ATP, the ribose ring can be fixed in a specific conformation known as O4'-endo. researchgate.net This fixation is the result of the formation of a "Meisenheimer complex," an intramolecular interaction between the electron-deficient dinitrophenyl ring and one of the hydroxyl groups of the ribose. researchgate.net This constraint on the ribose pucker has significant implications for how the nucleotide analog interacts with its target protein. While the ribose in unmodified ATP and even in some fluorescent analogs like MANT-ATP is flexible and can oscillate between C2'-endo and C3'-endo conformations, the formation of the Meisenheimer complex in compounds like 2,3-O-trinitrophenyl-ATP (TNP-ATP) and 3-O-FDNP-ATP restricts this dynamic freedom. researchgate.net
The fixation of the ribose in the O4'-endo pucker distinguishes these analogs from others and can lead to very specific, high-affinity binding if the target protein's active site preferentially accommodates this particular sugar conformation. researchgate.net This structural rigidity can be a powerful tool for probing the conformational selectivity of nucleotide-binding sites.
The following table outlines the common ribose puckering states and the factors that influence them.
| Ribose Pucker | Description | Influencing Factors | Example Molecule |
| C2'-endo | The C2' atom is displaced on the same side of the furanose ring as the C5' atom. | Predominant in B-form DNA. | Deoxyadenosine |
| C3'-endo | The C3' atom is displaced on the same side of the furanose ring as the C5' atom. | Predominant in A-form RNA. | Adenosine (B11128) |
| O4'-endo | The O4' atom is out of the plane defined by the four carbon atoms. | Formation of an intramolecular Meisenheimer complex. | 3-O-FDNP-ATP researchgate.net |
Implications for Enzyme Catalytic Cycles and Protein Function
The binding and hydrolysis of ATP, followed by the release of ADP and inorganic phosphate (Pi), drive conformational changes that are central to the function of many enzymes. This compound, by mimicking the product-bound state and possessing unique structural features, has significant implications for the study of these catalytic cycles.
Many ATP-dependent enzymes, such as the Na+/K+-ATPase and F1-ATPase, operate through a cyclical mechanism involving distinct conformational states with different affinities for substrates, products, and ions. nih.govnih.gov The binding of ATP typically powers a conformational switch to a state competent for catalysis or transport, while the state following ATP hydrolysis (the ADP-Pi bound state) and subsequent product release (the ADP-bound state) are associated with a return to the initial state.
This compound can act as a potent inhibitor by trapping an enzyme in an ADP-bound state. In the case of ATPases, this is often a state of "product inhibition," where the enzyme is unable to bind a new ATP molecule and proceed through another catalytic cycle. nih.govnih.gov For example, in the Na+/K+-ATPase, the enzyme cycles between an E1 conformation (high affinity for Na⁺ and ATP) and an E2 conformation (high affinity for K⁺). nih.gov The binding of an ADP analog can stabilize an intermediate state, preventing the transition required to complete the ion transport cycle.
The unique properties of this compound make it a particularly useful tool for dissecting these processes:
Conformational Trapping: Due to its stable binding and the fixed ribose pucker, this compound can lock an enzyme into a specific conformational state with high occupancy, allowing for detailed structural analysis (e.g., via crystallography or cryo-EM) of that intermediate.
Fluorescence Probe: The dinitrophenyl group is a fluorophore. When this compound binds to a protein, changes in its fluorescence properties (intensity, lifetime, anisotropy) can report on the binding event and the nature of the local environment. Furthermore, it can be used as an acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances to other fluorescent labels on the protein, providing quantitative data on conformational changes during the catalytic cycle.
The table below illustrates the different states in the simplified catalytic cycle of a P-type ATPase and how they are influenced by nucleotide binding.
| Enzyme State | Bound Ligands | Functional Description | Effect of this compound Binding |
| E1 | None/3 Na⁺ | High affinity for intracellular Na⁺ and ATP. | --- |
| E1-P | (3 Na⁺) occluded, ADP | ADP is released, Na⁺ is occluded post-phosphorylation. | Can bind to the E1 state, preventing phosphorylation. |
| E2-P | None | Low affinity for Na⁺ (released extracellularly), high affinity for K⁺. | --- |
| E2 | 2 K⁺, ATP | High affinity for extracellular K⁺, ATP binding facilitates K⁺ release. | Can trap the enzyme in an E2-like state, inhibiting the cycle. |
By stabilizing specific intermediates and providing a spectroscopic handle, this compound allows researchers to deconstruct the complex series of conformational changes that underpin the function of nucleotide-dependent enzymes, providing a clearer picture of their molecular mechanisms.
Spectroscopic Characterization of Fdnp Adp Interactions
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Binding Studies
In binding studies involving Fdnp-ADP and a target protein, changes in the UV-Vis spectrum, such as shifts in absorbance maxima (bathochromic or hypsochromic shifts), changes in absorbance intensity (hyperchromic or hypochromic effects), or the appearance of isosbestic points, can indicate complex formation nih.govnih.govnih.gov. These spectral changes arise from alterations in the electronic environment of the chromophores (Fdnp and adenine) upon interaction with the protein. For instance, binding of ADP to proteins has been observed to induce UV absorbance changes, with peaks around 278 nm and troughs around 250 nm, indicative of binding to specific sites nih.gov. Similar changes would be anticipated for this compound, potentially with additional contributions from the dinitrophenyl group.
The magnitude of these spectral changes can be correlated with the concentration of this compound and the protein, allowing for the determination of binding stoichiometry and dissociation constants (Kd).
Expected UV-Vis Spectrophotometry Data for this compound Binding
| Wavelength (nm) | Observation (Hypothetical) | Interpretation (Hypothetical) |
| ~260 (Adenine) | Hypochromic shift, red shift | Stacking interactions, altered environment of adenine (B156593) |
| ~340 (Fdnp) | Hyperchromic shift, blue shift | Environmental change around Fdnp moiety upon binding |
| Isosbestic Point | Presence at specific wavelength | Formation of a 1:1 complex between this compound and protein |
Circular Dichroism (CD) Spectroscopy for Conformational Probing
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structures of chiral molecules, including proteins and nucleic acids, and for monitoring conformational changes induced by ligand binding fishersci.canih.gov. Since this compound contains a chiral ribose sugar, it would exhibit a CD spectrum. When this compound interacts with a protein, changes in the protein's secondary structure (e.g., alpha-helices, beta-sheets, random coils) or tertiary structure can be detected by monitoring changes in the CD spectrum in the far-UV (190-250 nm) and near-UV (250-320 nm) regions, respectively fishersci.canih.gov.
For example, studies on ADP binding to proteins have shown perturbations in the circular dichroism spectra, suggesting that the binding induces conformational changes in the protein and that specific subsites for the purine (B94841) ring and diphosphate (B83284) can be recognized. Similarly, the binding of this compound could lead to distinct changes in the CD spectrum of the protein, reflecting alterations in its backbone conformation or the environment of aromatic amino acid residues. The Fdnp moiety itself, if it becomes chiral upon binding or due to its attachment to the chiral ribose, could also contribute to the CD spectrum.
Expected CD Spectroscopy Data for this compound Induced Protein Conformational Changes
| Wavelength Region (nm) | Observation (Hypothetical) | Interpretation (Hypothetical) |
| 190-250 (Far-UV) | Changes in ellipticity values | Alterations in protein secondary structure |
| 250-320 (Near-UV) | Changes in ellipticity values | Changes in protein tertiary structure, environment of aromatic residues |
Fluorescence Spectroscopy for Ligand-Induced Protein Changes
Fluorescence spectroscopy is a highly sensitive technique used to study biomolecular interactions, conformational changes, and the local environment of fluorophores. The intrinsic fluorescence of proteins, primarily from tryptophan, tyrosine, and phenylalanine residues, is sensitive to their microenvironment. Ligand binding can induce changes in protein conformation, altering the environment of these fluorescent residues, leading to changes in fluorescence intensity (quenching or enhancement) or shifts in emission maxima.
If this compound itself is fluorescent, or if a fluorescent tag is incorporated into the Fdnp moiety, it could serve as a direct probe for binding. However, even without intrinsic fluorescence, this compound binding to a protein containing tryptophan residues could lead to ligand-induced fluorescence changes. For instance, ADP binding to certain proteins has been shown to induce fluorescence changes, indicating conformational rearrangements. A decrease in fluorescence (quenching) or a shift in the emission maximum (e.g., red or blue shift) would suggest that the this compound binding event affects the environment of the protein's intrinsic fluorophores. Such changes can be used to determine binding affinities and to monitor the kinetics of interaction.
Expected Fluorescence Spectroscopy Data for this compound Binding
| Parameter | Observation (Hypothetical) | Interpretation (Hypothetical) |
| Tryptophan Fluorescence Intensity | Quenching or enhancement | Conformational change in protein, direct interaction with tryptophan |
| Tryptophan Emission Maximum | Blue or red shift | Change in polarity of tryptophan's environment |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, studying molecular dynamics, and investigating intermolecular interactions at atomic resolution. For this compound, NMR spectroscopy, particularly 1H, 13C, 19F, and 31P NMR, would be highly informative.
1H NMR: Proton NMR would provide detailed information about the chemical environment of each proton in this compound, including those on the adenine base, ribose sugar, and the Fdnp moiety. Upon binding to a protein, changes in chemical shifts, line broadening, or the appearance of new peaks could indicate specific interaction sites and conformational changes nih.gov.
31P NMR: Phosphorus NMR is particularly useful for studying phosphate-containing molecules like this compound. The two phosphate (B84403) groups in ADP give distinct 31P signals. Changes in the chemical shifts or linewidths of these phosphorus signals upon protein binding would provide insights into the involvement of the phosphate backbone in the interaction and its local environment nih.gov. Studies on ADP have shown that 31P NMR can resolve ADP signals and provide information on its concentration and environment in complex biological mixtures.
19F NMR: The fluorine atom in the Fdnp moiety makes 19F NMR a highly sensitive probe. 19F NMR signals are very sensitive to local electronic environment, making it an excellent tool to monitor the precise location and dynamics of the Fdnp group when this compound interacts with a protein. Changes in the 19F chemical shift could indicate specific interactions or conformational changes around the Fdnp group.
NMR studies can also provide information on binding stoichiometry, kinetics, and the nature of the binding interface through techniques like saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping.
Expected NMR Spectroscopy Data for this compound
| NMR Nucleus | Observation (Hypothetical) | Interpretation (Hypothetical) |
| 1H | Chemical shift changes, line broadening | Identification of interaction sites on this compound and protein |
| 31P | Chemical shift changes, linewidth changes | Involvement of phosphate groups in binding, changes in their environment |
| 19F | Chemical shift changes, signal intensity changes | Local environment and dynamics of the Fdnp moiety upon binding |
Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Related Nucleotide Studies
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique that provides information about the vibrational modes of molecules, offering insights into their functional groups, structure, and conformational changes. While direct studies on this compound using FTIR might not be extensively documented, FTIR spectroscopy has been widely applied to study nucleotides and their interactions with proteins.
For nucleotides, characteristic bands in the FTIR spectrum correspond to vibrations of the nucleobase, sugar, and phosphate groups. For instance, the phosphate region (e.g., 900-1300 cm⁻¹) is sensitive to the protonation state and coordination of the phosphate groups. Changes in these bands upon protein binding can indicate specific interactions with the phosphate backbone. The dinitrophenyl group in this compound would also have characteristic absorption bands (e.g., nitro group stretching vibrations), which could be monitored.
In protein-nucleotide interactions, FTIR can reveal changes in protein secondary structure by analyzing amide I (C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1580 cm⁻¹) bands. For example, ATP-induced changes in Na+/K+-ATPase have been monitored using FTIR, showing changes in amide I region indicative of structural rearrangements. Similarly, FTIR could be used to observe this compound induced conformational changes in a target protein.
Expected FTIR Spectroscopy Data for this compound Interactions
| Wavenumber Region (cm⁻¹) | Functional Group/Vibration | Observation (Hypothetical) | Interpretation (Hypothetical) |
| 1600-1700 (Amide I) | Protein C=O stretch | Shifts or intensity changes | Changes in protein secondary structure |
| 1500-1580 (Amide II) | Protein N-H bend, C-N stretch | Shifts or intensity changes | Changes in protein secondary structure |
| 900-1300 (Phosphate) | Phosphate vibrations | Shifts or intensity changes | Interaction with phosphate groups of this compound |
| Nitro group vibrations | Fdnp moiety | Shifts or intensity changes | Environment of the Fdnp group |
Computational Approaches to Fdnp Adp Molecular Mechanisms
Molecular Docking and Ligand Binding Site Prediction for Fdnp-ADP
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein receptor, forming a stable complex. This method aims to predict the binding affinity and the specific residues involved in the interaction, thereby identifying potential binding sites bldpharm.com.
For this compound, molecular docking would be employed to:
Identify potential binding pockets: Given that this compound is an ADP analog, docking simulations could predict its binding to known ADP-binding proteins, such as ATPases or nucleotide transporters.
Predict binding poses and affinities: The simulations would generate various possible orientations of this compound within a protein's active site and estimate the strength of these interactions. This is particularly relevant given that this compound has been shown to label and inhibit mitochondrial F1-ATPase.
Elucidate specific interactions: Docking can highlight key amino acid residues that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with this compound. For instance, a related compound, 3'-O-(5-fluoro-2,4-dinitrophenyl)-ATP (FDNP-ATP), has been studied using molecular modeling, which suggested that Lys-492 in sarcoplasmic reticulum Ca2+-ATPase is situated near the 3'-OH side of the ribose moiety of bound ATP and close to the alpha-phosphoryl group, indicating a specific binding interaction. By analogy, similar studies could pinpoint the specific Lys residue (Lys beta 162) labeled by this compound in F1-ATPase.
Table 1: Predicted Binding Interactions via Molecular Docking (Illustrative)
| Target Protein (Hypothetical) | Predicted Binding Site | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Mitochondrial F1-ATPase | Active site | Lys beta 162, other polar/hydrophobic residues | (Data not explicitly available for this compound, inferred from inhibitory effect) |
| Ca2+-ATPase (by analogy to FDNP-ATP) | ATP binding site | Lys-492 | (Data not explicitly available for this compound, inferred from FDNP-ATP studies) |
Molecular Dynamics Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations provide a time-dependent view of the atomic movements within a molecular system, allowing researchers to study the dynamic behavior of protein-ligand complexes. Unlike static docking, MD simulations can capture conformational changes, flexibility, and the stability of interactions over time in a more realistic environment, including explicit solvent.
For this compound-protein complexes, MD simulations would be invaluable for:
Analyzing dynamic interactions: Tracking specific hydrogen bonds or hydrophobic contacts between this compound and the protein over the simulation time can reveal the robustness and transient nature of these interactions.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Parameter | Typical Range/Value (Illustrative) | Significance |
| Simulation Length | 100 ns - 1 µs | Capturing significant conformational changes |
| Temperature | 300-310 K | Mimicking physiological conditions |
| Pressure | 1 bar | Mimicking physiological conditions |
| Force Field | CHARMM, AMBER | Describing atomic interactions |
| Solvent Model | Explicit water (e.g., TIP3P) | Realistic representation of biological environment |
| Stability Metric (RMSD) | Low variance | Indicates stable conformation |
| Hydrogen Bonds | Number and duration | Indicator of thermodynamic stability |
The binding of a ligand often induces conformational changes in a protein, which can be critical for its function or inhibition. MD simulations can simulate these transitions. In the context of this compound, which acts as an inhibitor of F1-ATPase, MD simulations could:
Reveal induced fit mechanisms: Observe how the F1-ATPase might adjust its conformation upon this compound binding, leading to the inhibition of its catalytic activity.
Map transition pathways: Identify the specific atomic movements and intermediate states involved in the conformational changes from an active to an inhibited state. Such studies could provide a detailed understanding of how the covalent modification by this compound locks the enzyme in an inactive conformation.
Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of this compound Reactivity
Quantum Mechanical/Molecular Mechanical (QM/MM) methods combine the accuracy of quantum mechanics (QM) for the chemically reactive region (e.g., the site of covalent modification by this compound) with the computational efficiency of molecular mechanics (MM) for the larger protein and solvent environment.
For this compound, QM/MM studies would be crucial for:
Investigating the covalent labeling mechanism: this compound is known to covalently label Lys beta 162 in F1-ATPase. QM/MM could model the nucleophilic attack of the lysine (B10760008) residue on the dinitrophenyl moiety, providing detailed insights into the reaction pathway, transition states, and activation energies.
Understanding reactivity in the active site: Analyze how the protein environment influences the reactivity of the dinitrophenyl group, including potential proton transfer events or electronic rearrangements.
Predicting side reactions: Assess the likelihood of other chemical transformations of this compound within the biological environment.
Predictive Modeling of this compound Analogs and Derivatives
Predictive modeling leverages computational techniques, including machine learning and quantitative structure-activity relationships (QSAR), to design and predict the properties of new chemical entities. For this compound, this approach could be used to:
Design novel affinity labels: Based on the insights gained from docking and MD simulations of this compound, predictive models could propose modifications to the this compound scaffold to improve its specificity, reactivity, or binding affinity for target proteins.
Develop more potent inhibitors: By systematically altering the dinitrophenyl group or the ADP moiety, predictive models could identify derivatives with enhanced inhibitory effects on ATPases or other enzymes.
Predict ADME properties (though not discussed in this article): While outside the scope of this article's content exclusions, predictive modeling is broadly used to forecast absorption, distribution, metabolism, and excretion properties for potential therapeutic agents.
Table 3: Illustrative Predictive Modeling Applications for this compound Analogs
| Modeling Goal | Computational Method(s) | Predicted Outcome (Illustrative) |
| Enhanced binding specificity | QSAR, Machine Learning | Identification of structural motifs for selective targeting |
| Improved inhibitory potency | Ligand-based drug design | Design of this compound derivatives with lower IC50 values |
| Novel reactive groups | QM/MM, Scaffold hopping | Exploration of alternative electrophilic moieties |
Applications of Fdnp Adp in Advanced Biochemical Research
Elucidating Nucleotide Transport Mechanisms (e.g., Mitochondrial ADP/ATP Translocase)
Fdnp-ADP serves as a crucial tool for investigating the intricate mechanisms of nucleotide transport, particularly in systems like the mitochondrial ADP/ATP translocase (ANT). The ANT, also known as the ADP/ATP carrier (AAC), is an abundant protein in the inner mitochondrial membrane responsible for exchanging ADP from the cytosol for ATP from the mitochondrial matrix, a critical step in oxidative phosphorylation nih.govctdbase.org.
As an ADP analogue, this compound can interact with the binding sites of these translocases. Its affinity labeling capability allows researchers to covalently tag the specific residues within the transporter that are involved in ADP binding and translocation. By identifying these labeled residues, insights into the conformational changes and structural dynamics of the translocase during its transport cycle can be gained. While direct studies on this compound with ANT are not extensively detailed in the provided sources, the use of similar dinitrophenyl-modified nucleotides, such as 3'-O-(5-fluoro-2,4-dinitrophenyl)-ATP (Fdnp-ATP), has been explored in understanding the nucleotide binding sites of uncoupling proteins (UCP1), which are also members of the mitochondrial carrier family. This suggests a strong potential for this compound to be applied in analogous studies to map the ADP binding sites and understand the transport cycle of the ADP/ATP translocase.
Probing Allosteric Regulation in Enzyme Systems
Allosteric regulation is a fundamental mechanism by which enzyme activity is modulated through the binding of effector molecules at sites distinct from the active site, leading to conformational changes that affect substrate binding and catalytic rates. This compound, as an ADP analogue, is instrumental in probing these allosteric regulatory mechanisms in various enzyme systems.
ADP itself is a known allosteric regulator, often acting as an activator for enzymes involved in energy production pathways, such as isocitrate dehydrogenase in the citric acid cycle. By utilizing this compound as an affinity label, researchers can covalently modify allosteric sites that bind ADP. This irreversible labeling can help identify the specific amino acid residues that constitute these allosteric sites. For instance, studies on glutamate (B1630785) dehydrogenase (GDH) have characterized its allosteric activation by ADP, with structural analyses revealing how ADP binding influences enzyme conformation. The ability of this compound to covalently tag these sites provides a powerful method to pinpoint critical residues involved in transmitting allosteric signals, thereby contributing to a deeper understanding of how these signals propagate through the enzyme structure to regulate activity.
Characterization of Enzyme Active Site Dynamics and Mechanism
One of the most direct and well-documented applications of this compound is in the characterization of enzyme active site dynamics and mechanisms. This compound functions as an affinity reagent, forming a covalent bond with residues in or near the nucleotide binding site, thereby inhibiting enzyme activity and allowing for the identification of critical active site components.
A notable example involves the mitochondrial F1-ATPase. Research has demonstrated that this compound can specifically label the active site of mitochondrial F1-ATPase. This labeling occurs slowly at room temperature but with high specificity, leading to a strong inhibition of the ATPase activity. Crucially, the presence of ATP or ADP can protect the enzyme from this labeling, indicating that this compound binds to the physiologically relevant nucleotide binding site. Detailed analysis of the labeled enzyme, after pepsin cleavage and sequencing, revealed that Lysine (B10760008) beta 162 (Lys β 162) was the exclusively labeled amino acid residue on the beta subunits. This finding strongly supports the notion that Lys β 162 is located within or in close proximity to the active site of F1-ATPase, providing direct structural information about the enzyme's catalytic machinery.
This application highlights this compound's utility in:
Identifying Active Site Residues : Pinpointing specific amino acids crucial for catalysis or substrate binding.
Understanding Binding Specificity : Demonstrating competition with natural substrates (ATP, ADP) for the binding site.
Investigating Conformational Changes : Inferred from the labeling kinetics and protection by other ligands, providing insights into the dynamic nature of the active site.
Investigating Protein-DNA/RNA Interactions Modulated by ADP Analogues
Protein-DNA and protein-RNA interactions are fundamental to numerous cellular processes, including gene expression, replication, repair, and RNA processing ctdbase.org. These interactions are often modulated by the binding of small molecules, including nucleotides like ADP. This compound, as a non-hydrolyzable or slowly hydrolyzable ADP analogue with an affinity label, offers a valuable tool for investigating such modulated interactions.
While direct studies using this compound to probe protein-DNA/RNA interactions are not prominently featured in the provided literature, its design as an ADP analogue suggests its potential utility. Proteins that bind to nucleic acids and whose activity or affinity is regulated by ADP could be studied using this compound. For instance, if an enzyme involved in DNA repair or RNA processing requires ADP binding for its function, this compound could be used to:
Stabilize Protein-Nucleic Acid Complexes : By binding to the ADP-binding site, this compound could stabilize a particular conformation of the protein that favors or disfavors its interaction with DNA or RNA.
Identify ADP-Modulated Binding Sites : The affinity labeling property of this compound could covalently tag the ADP-binding domain of a protein, allowing for the identification of residues involved in this modulation. This would provide structural insights into how ADP analogues influence the protein's interaction with nucleic acids.
Role in Understanding Poly(ADP-ribosylation) Processes
Poly(ADP-ribosylation) (PARylation) is a crucial post-translational modification (PTM) involved in various cellular functions, most notably DNA damage response, chromatin remodeling, transcription, and apoptosis. This process is catalyzed by poly(ADP-ribose) polymerases (PARPs), which transfer ADP-ribose moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.
This compound, as an ADP analogue, can play a significant role in understanding the enzymatic mechanisms of PARPs and the dynamics of PARylation. Given that ADP-ribose is the fundamental building block of PAR chains, this compound could potentially be used as:
Substrate Mimic for PARP Enzymes : this compound could act as a substrate mimic for PARPs, allowing researchers to study the enzyme's active site and catalytic mechanism in the context of ADP-ribose transfer. Its affinity labeling property could covalently modify residues within the PARP active site or substrate recognition domains.
Probe for PAR-Binding Domains : Poly(ADP-ribose) itself contains multiple ADP-ribose units. This compound, or its derivatives, could be used to probe proteins that have PAR-binding domains (macrodomains, for example) to understand how these proteins recognize and interact with PAR chains. By covalently linking to these binding domains, this compound could help identify the molecular determinants of PAR recognition.
Investigating PAR Chain Elongation and Degradation : this compound could be incorporated into nascent PAR chains or used to study the enzymes responsible for PAR degradation (e.g., poly(ADP-ribose) glycohydrolase, PARG), providing insights into the dynamics of PAR metabolism.
Future Directions and Emerging Research Avenues
Development of Next-Generation Fdnp-ADP Analogs with Enhanced Specificity and Utility
The development of next-generation this compound analogs is a key area of future research. While this compound has proven effective, the design of new derivatives with tailored properties could significantly broaden its applicability. Future analogs might incorporate features such as:
Altered Reactivity: Modifying the dinitrophenyl group could fine-tune the reactivity of the probe, allowing for more controlled and specific labeling of target proteins. This could involve the introduction of different electron-withdrawing or -donating groups to modulate the electrophilicity of the fluorinated carbon.
Click-Chemistry Handles: The incorporation of bioorthogonal handles, such as alkynes or azides, would enable "click" chemistry-based detection and enrichment of labeled proteins and complexes. This would provide a more versatile and efficient workflow for identifying this compound targets.
Photo-Crosslinkers: Integrating photo-activatable crosslinking groups could allow for covalent modification of binding partners upon light irradiation. This would offer temporal control over the labeling process and help capture transient interactions that might be missed with conventional this compound.
Integration of this compound Labeling with Cryo-Electron Microscopy for High-Resolution Structural Elucidation
The resolution revolution in cryo-electron microscopy (cryo-EM) presents a significant opportunity for the application of this compound. By covalently modifying a nucleotide-binding site, this compound can effectively "lock" a protein or complex in a specific conformational state. This is particularly advantageous for cryo-EM studies, as it can reduce conformational heterogeneity, a major obstacle in achieving high-resolution reconstructions.
The covalent nature of the this compound modification provides a stable tag that can withstand the vitrification and imaging processes. This integration can facilitate the structural determination of:
Different functional states of ATPases and other nucleotide-binding proteins.
The precise location of the ADP-binding pocket within large macromolecular assemblies.
Conformational changes induced by nucleotide binding and hydrolysis.
Advanced Computational Predictions for this compound Interaction Landscapes and Design
Computational approaches are poised to play a more prominent role in guiding the use and development of this compound. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound to various nucleotide-binding proteins. This can help in:
Identifying Potential Targets: Screening protein databases to identify new potential targets for this compound labeling based on structural and energetic criteria.
Designing Novel Analogs: In silico design of new this compound derivatives with improved affinity and specificity for particular protein families.
Understanding Reaction Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the detailed mechanism of the covalent modification reaction, providing insights into the factors that govern its efficiency and specificity.
Exploring this compound Applications in Multi-Protein Complex Assembly and Disassembly
The assembly and disassembly of multi-protein complexes are often regulated by nucleotide binding and hydrolysis. This compound can serve as a valuable tool to dissect these dynamic processes. By trapping a complex in an ADP-bound state, researchers can investigate:
The stoichiometry and composition of the complex at different stages of its functional cycle.
The protein-protein interfaces that are stabilized or destabilized by the presence of ADP.
The sequence of events that lead to the assembly or disassembly of the complex.
Expanding this compound Applications in Systems Biology and Functional Proteomics
The application of this compound on a proteome-wide scale has the potential to provide a global snapshot of the "ADP-ome." By combining this compound labeling with advanced mass spectrometry-based proteomics, it is possible to:
Identify Novel ADP-Binding Proteins: Uncover previously unknown proteins that interact with ADP, potentially revealing new cellular functions and regulatory pathways.
Profile Nucleotide-Binding Activity: Quantitatively assess changes in the ADP-binding status of proteins in response to different cellular stimuli or disease states.
Map Nucleotide-Binding Sites: Pinpoint the specific amino acid residues that are modified by this compound, providing valuable structural information on a large scale.
This systems-level approach can provide a wealth of information about the roles of ADP-mediated processes in cellular signaling, metabolism, and disease.
Q & A
How should researchers formulate a focused research question for Fdnp-ADP studies using structured frameworks?
Utilize the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope and align with gaps in existing literature. This ensures systematic literature reviews and hypothesis-driven experimental designs. For example: "In [specific biological models], how does this compound administration (vs. [control compound]) affect [outcome metric] over [timeframe]?" .
Q. What methodologies are optimal for collecting primary data in this compound pharmacological studies?
Combine quantitative methods (e.g., high-throughput assays with standardized protocols) and qualitative approaches (e.g., documentary analysis of lab records). Validate instruments for reliability and analyze response rates to address sampling biases. Cross-verify results using triangulation (e.g., HPLC vs. mass spectrometry) .
Q. How to design a Data Management Plan (DMP) for this compound research compliant with federal guidelines?
Include:
- Data types (raw spectra, dose-response curves, metadata).
- Standards for metadata formatting (e.g., ISA-Tab for experimental workflows).
- FAIR-compliant repositories (e.g., NIH Figshare) for public access post-publication. Reference NSF/DOE DMP templates for structure .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational data in this compound mechanism-of-action studies?
Conduct sensitivity analyses to test model robustness (e.g., varying kinetic parameters in molecular dynamics simulations). Re-examine experimental conditions (e.g., buffer pH, temperature) and validate instruments via calibration controls. Transparently report discrepancies in supplemental materials with replication protocols .
Q. What statistical approaches minimize Type I/II errors in this compound dose-response studies with limited sample sizes?
Apply Bayesian hierarchical models with priors derived from analogous compounds. Use sequential testing (e.g., group-sequential designs) and adjust for multiple comparisons via Benjamini-Hochberg correction. Validate through bootstrap resampling and power analysis during pilot phases .
Q. How to ensure ethical reproducibility in this compound animal studies under evolving regulatory standards?
Implement the 3Rs (Replacement, Reduction, Refinement) via in silico modeling for preliminary screening. Use adaptive designs (e.g., factorial experiments) to minimize animal use. Document IACUC consultations and share raw behavioral/physiological datasets in public repositories for independent verification .
Methodological Best Practices
- Data Contradiction Analysis : Compare results across methodologies (e.g., in vitro vs. in vivo) and apply causal inference models to identify confounders .
- Reproducibility : Archive protocols, raw data, and analysis scripts using version-controlled platforms (e.g., GitHub). Follow ADP submission guidelines for metadata structure .
- Ethical Compliance : Regularly audit lab practices against ACNP/NSF guidelines and update DMPs to reflect new standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
